molecular formula C15H16N4O3S2 B11145988 5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11145988
M. Wt: 364.4 g/mol
InChI Key: CNRGORLNIYSURE-NYYWCZLTSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:

    5-(2,6-dimethylmorpholin-4-yl): This part contains a morpholine ring with two methyl groups attached at positions 2 and 6.

    2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile: This segment combines an oxazole ring, a thiazolidine ring, and a cyano group.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production::
  • While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes, efficient catalysts, and scalable processes.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the thiazolidine sulfur or oxazole nitrogen.

    Reduction: Reduction of the oxazole carbonyl or thiazolidine thione could occur.

    Substitution: Nucleophilic substitution reactions may occur at various positions.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and strong bases are relevant.

    Major Products: These depend on reaction conditions, but derivatives with modified functional groups are likely.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, antimicrobial, or anti-inflammatory properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or cellular components.

    Pathways: Further research is needed, but it could affect signaling pathways or metabolic processes.

Comparison with Similar Compounds

    Uniqueness: Its combination of morpholine, oxazole, and thiazolidine rings sets it apart.

    Similar Compounds: Related molecules include thiazolidines, oxazoles, and morpholines, but none precisely match this structure.

Properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H16N4O3S2/c1-8-6-19(7-9(2)21-8)14-10(5-16)17-12(22-14)4-11-13(20)18(3)15(23)24-11/h4,8-9H,6-7H2,1-3H3/b11-4+

InChI Key

CNRGORLNIYSURE-NYYWCZLTSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)C)C#N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)C)C#N

Origin of Product

United States

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